molecular formula C10H18OSi B14136621 (5-Ethyl-2-methylfuran-3-yl)(trimethyl)silane CAS No. 88903-44-0

(5-Ethyl-2-methylfuran-3-yl)(trimethyl)silane

Cat. No.: B14136621
CAS No.: 88903-44-0
M. Wt: 182.33 g/mol
InChI Key: LVAHUPPXBMFBOC-UHFFFAOYSA-N
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Description

(5-Ethyl-2-methylfuran-3-yl)(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It features a furan ring substituted with ethyl and methyl groups, and a trimethylsilyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-2-methylfuran-3-yl)(trimethyl)silane can be achieved through several methods. One common approach involves the reaction of 5-ethyl-2-methylfuran with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trimethylsilyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-2-methylfuran-3-yl)(trimethyl)silane undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as halides and alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-Ethyl-2-methylfuran-3-yl)(trimethyl)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a subject of study in medicinal chemistry.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s derivatives may serve as lead compounds for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (5-Ethyl-2-methylfuran-3-yl)(trimethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions such as hydrosilylation and radical-mediated processes. The furan ring can participate in electrophilic and nucleophilic reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacking the furan ring.

    Methyltrimethoxysilane: Another organosilicon compound with a trimethylsilyl group and methoxy substituents.

Uniqueness

(5-Ethyl-2-methylfuran-3-yl)(trimethyl)silane is unique due to the presence of both the furan ring and the trimethylsilyl group. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis and materials science.

Properties

CAS No.

88903-44-0

Molecular Formula

C10H18OSi

Molecular Weight

182.33 g/mol

IUPAC Name

(5-ethyl-2-methylfuran-3-yl)-trimethylsilane

InChI

InChI=1S/C10H18OSi/c1-6-9-7-10(8(2)11-9)12(3,4)5/h7H,6H2,1-5H3

InChI Key

LVAHUPPXBMFBOC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(O1)C)[Si](C)(C)C

Origin of Product

United States

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